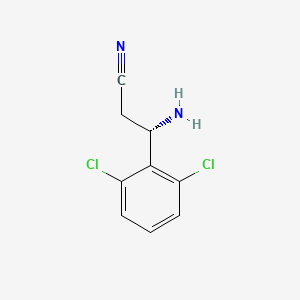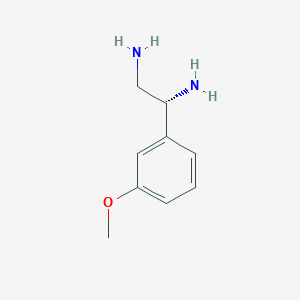
(1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of phenylethylamines This compound features a methoxy group attached to the benzene ring and two amine groups on the ethane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound. For example, 3-methoxyphenylacetonitrile can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired diamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or anhydrides for amide formation.
Major Products Formed
Oxidation: Imines, oximes.
Reduction: Secondary or tertiary amines.
Substitution: Amides, carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential role as a ligand in receptor binding studies. It may interact with various biological targets, providing insights into receptor-ligand interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity as an antidepressant, antipsychotic, or neuroprotective agent.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its unique structure allows for the development of materials with specific properties.
Wirkmechanismus
The mechanism of action of (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-Phenylethane-1,2-diamine: Lacks the methoxy group, leading to different chemical and biological properties.
(1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine: The methoxy group is in a different position, affecting its reactivity and interactions.
(1R)-1-(3-Methylphenyl)ethane-1,2-diamine: The methoxy group is replaced by a methyl group, altering its chemical behavior.
Uniqueness
The presence of the methoxy group in (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine imparts unique electronic and steric properties. This affects its reactivity, binding affinity, and overall behavior in various applications, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(1R)-1-(3-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H14N2O/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
FEYNEJSEBGSCJI-VIFPVBQESA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)[C@H](CN)N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


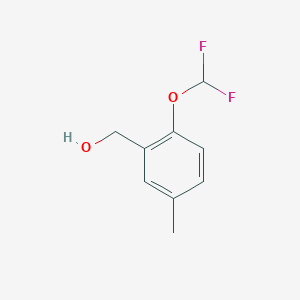
![methyl2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13042052.png)
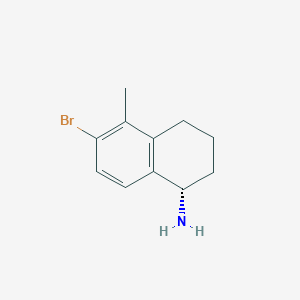
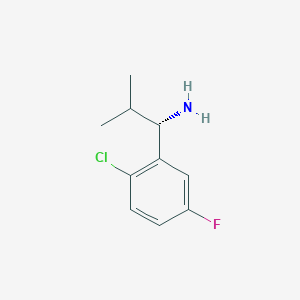

![(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13042082.png)
![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)-[3,3'-bipyridin]-2-amine](/img/structure/B13042098.png)
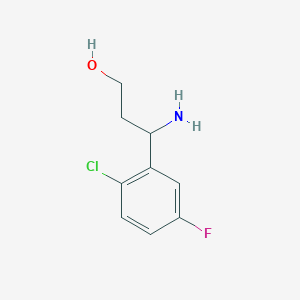
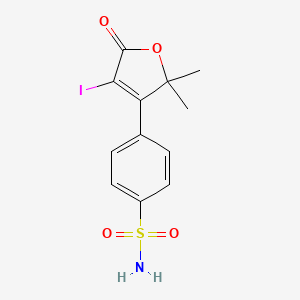
![Tert-butyl 7-hydroxy-7H-spiro[furo[3,4-B]pyridine-5,4'-piperidine]-1'-carboxylate](/img/structure/B13042114.png)

